molecular formula C7H11NO2 B594389 (R)-2-Amino-6-heptynoic acid CAS No. 211054-03-4

(R)-2-Amino-6-heptynoic acid

Cat. No. B594389
CAS RN: 211054-03-4
M. Wt: 141.17
InChI Key: IJQLLGJUHGAQIC-ZCFIWIBFSA-N
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Description

Amino acids are organic compounds that combine to form proteins. They are essential to life and have a variety of roles in metabolism. One of their key tasks is to provide the body with the essential building blocks used for the biosynthesis of proteins .


Synthesis Analysis

The synthesis of amino acids typically involves the reductive amination of alpha-keto acids . Alpha-keto acids are carboxylic acids that contain a ketone functional group on the alpha carbon .


Molecular Structure Analysis

The molecular structure of an amino acid is composed of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a variable side chain denoted as 'R’ . The ‘R’ group varies among amino acids and determines the differences in their chemical properties .


Chemical Reactions Analysis

Amino acids undergo various types of reactions. They can act as both a base and an acid due to the presence of amino and carboxyl groups . They can also undergo oxidation, reduction, and other organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on the nature of the side chain. They can be polar or nonpolar, charged or uncharged, and can have different levels of acidity or basicity .

Scientific Research Applications

Protein Synthesis and Metabolic Labeling

D-bishomopropargylglycine is utilized in protein synthesis as an amino acid analog. It contains an alkyne moiety that can be incorporated into proteins during active protein synthesis. This compound provides a non-radioactive alternative to traditional methods like ^35S methionine labeling. Once incorporated, the alkyne-modified proteins can be detected using click chemistry, which is a chemoselective ligation reaction .

Fluorescence Microscopy and Flow Cytometry

In conjunction with the Click-iT® Cell Reaction Buffer Kit, D-bishomopropargylglycine-labeled proteins can be analyzed through fluorescence microscopy and flow cytometry . This allows for the visualization and quantification of nascent protein synthesis within cells, providing insights into cellular function and protein dynamics .

Western Blotting and 1-D Gel Analysis

The Click-iT® Protein Reaction Buffer Kit enables the detection of alkyne-modified proteins through western blotting and 1-D gel analysis . This method achieves sensitivity in the low femtomole range, making it a powerful tool for detecting minute amounts of protein in research applications .

Mass Spectrometry

D-bishomopropargylglycine is also applicable in mass spectrometry analyses, including LC-MS/MS and MALDI MS . Researchers can perform detailed proteomic studies to identify and quantify proteins, as well as study post-translational modifications .

Mechanism of Action

The mechanism of action of amino acids primarily involves their role in protein synthesis. Each amino acid is coded for by DNA, and the specific sequence of amino acids in a protein determines its structure and function .

Future Directions

The study of amino acids continues to be a vibrant field with many potential future directions. This includes the development of new synthesis methods, the design of amino acid-based drugs, and the exploration of the roles of amino acids in disease .

properties

IUPAC Name

(2R)-2-aminohept-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQLLGJUHGAQIC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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